molecular formula C15H14ClFN2O3S B11168252 Ethyl (2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate

Ethyl (2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B11168252
M. Wt: 356.8 g/mol
InChI Key: BUZCIHLIRNFTEB-UHFFFAOYSA-N
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Description

ETHYL 2-{2-[2-(2-CHLORO-6-FLUOROPHENYL)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its potential biological activities, which include antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

The synthesis of ETHYL 2-{2-[2-(2-CHLORO-6-FLUOROPHENYL)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

ETHYL 2-{2-[2-(2-CHLORO-6-FLUOROPHENYL)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE can undergo various chemical reactions, including:

Scientific Research Applications

ETHYL 2-{2-[2-(2-CHLORO-6-FLUOROPHENYL)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s antibacterial and antifungal properties make it a candidate for developing new antimicrobial agents.

    Medicine: Its anti-inflammatory and antitumor activities are being explored for potential therapeutic applications in treating inflammatory diseases and cancers.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of ETHYL 2-{2-[2-(2-CHLORO-6-FLUOROPHENYL)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes in bacteria, fungi, or cancer cells, ultimately resulting in their death .

Comparison with Similar Compounds

ETHYL 2-{2-[2-(2-CHLORO-6-FLUOROPHENYL)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE can be compared with other thiazole derivatives, such as:

The uniqueness of ETHYL 2-{2-[2-(2-CHLORO-6-FLUOROPHENYL)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C15H14ClFN2O3S

Molecular Weight

356.8 g/mol

IUPAC Name

ethyl 2-[2-[[2-(2-chloro-6-fluorophenyl)acetyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C15H14ClFN2O3S/c1-2-22-14(21)6-9-8-23-15(18-9)19-13(20)7-10-11(16)4-3-5-12(10)17/h3-5,8H,2,6-7H2,1H3,(H,18,19,20)

InChI Key

BUZCIHLIRNFTEB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=C(C=CC=C2Cl)F

Origin of Product

United States

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